molecular formula C18H19Cl2FN2O B239309 N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline CAS No. 1841-72-1

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline

Cat. No. B239309
CAS RN: 1841-72-1
M. Wt: 369.3 g/mol
InChI Key: UXPROHURAKRHSX-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline, commonly known as F-CEA, is a compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. F-CEA belongs to the family of bis(2-chloroethyl)amines, which are known for their alkylating properties and ability to cross-link DNA, leading to cell death. In

Mechanism of Action

F-CEA exerts its cytotoxic effects by alkylating DNA and forming interstrand cross-links, which prevent DNA replication and transcription, ultimately leading to cell death. F-CEA has also been shown to induce DNA damage response and activate the p53 pathway, which plays a crucial role in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
F-CEA has been shown to induce a variety of biochemical and physiological effects in cancer cells, including DNA damage, cell cycle arrest, apoptosis, and inhibition of angiogenesis. F-CEA has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

The main advantage of F-CEA for lab experiments is its high cytotoxicity to cancer cells, which makes it a promising candidate for cancer therapy. However, F-CEA has some limitations, including its potential toxicity to normal cells and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for F-CEA research, including:
1. Optimization of F-CEA pharmacokinetic properties to improve its efficacy and reduce toxicity.
2. Investigation of F-CEA's potential as a combination therapy with other chemotherapeutic agents.
3. Development of F-CEA analogs with improved selectivity and potency.
4. Evaluation of F-CEA's potential as a targeted therapy for specific types of cancer.
In conclusion, F-CEA is a promising compound for cancer therapy, with its high cytotoxicity and ability to induce apoptosis and inhibit cell proliferation in cancer cells. Further research is needed to optimize its pharmacokinetic properties and evaluate its potential as a combination therapy or targeted therapy for specific types of cancer.

Synthesis Methods

F-CEA can be synthesized by reacting 4-fluorobenzaldehyde with N,N-bis(2-chloroethyl)aniline in the presence of an acid catalyst, followed by methylation of the resulting imine with dimethyl sulfate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

F-CEA has been extensively studied for its potential as a chemotherapeutic agent for various types of cancer, including breast, lung, and prostate cancer. In vitro studies have shown that F-CEA is highly cytotoxic to cancer cells, with IC50 values in the low micromolar range. Moreover, F-CEA has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

CAS RN

1841-72-1

Product Name

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline

Molecular Formula

C18H19Cl2FN2O

Molecular Weight

369.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline

InChI

InChI=1S/C18H19Cl2FN2O/c1-24-18-12-14(13-22-16-5-3-15(21)4-6-16)2-7-17(18)23(10-8-19)11-9-20/h2-7,12-13H,8-11H2,1H3

InChI Key

UXPROHURAKRHSX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)F)N(CCCl)CCCl

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)F)N(CCCl)CCCl

synonyms

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxy-anili ne

Origin of Product

United States

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